4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide
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Overview
Description
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including a trifluoromethyl group, a carbamoylamino group, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide involves multiple steps, starting with the preparation of key intermediates. One common approach involves the condensation of a trifluoromethyl-containing building block with a pyridine sulfide intermediate . The reaction conditions typically require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification by column chromatography, and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings.
Reduction: Reduction reactions may target the carbamoylamino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions may vary depending on the desired transformation, with temperatures ranging from room temperature to elevated temperatures under reflux.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its analgesic potential and other therapeutic effects.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, its analgesic action may involve the modulation of opioid receptors and inhibition of pain signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic potential.
Trifluoromethylpyridine derivatives: Used in pharmaceuticals and agrochemicals.
Uniqueness
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C40H32ClF3N10O8 |
---|---|
Molecular Weight |
873.2 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C40H32ClF3N10O8/c41-28-11-8-22(17-27(28)40(42,43)44)48-39(61)47-21-6-9-24(10-7-21)62-25-14-15-45-30(18-25)35(57)46-19-23-20-53(52-51-23)16-2-5-32(55)49-29-4-1-3-26-34(29)38(60)54(37(26)59)31-12-13-33(56)50-36(31)58/h1,3-4,6-11,14-15,17-18,20,31H,2,5,12-13,16,19H2,(H,46,57)(H,49,55)(H2,47,48,61)(H,50,56,58) |
InChI Key |
YUHFKRLPSTYTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCN4C=C(N=N4)CNC(=O)C5=NC=CC(=C5)OC6=CC=C(C=C6)NC(=O)NC7=CC(=C(C=C7)Cl)C(F)(F)F |
Origin of Product |
United States |
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